(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
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Overview
Description
(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The hydroxymethylation is usually achieved using formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carboxylic acid.
Reduction: 1-Methyl-1H-1,3-benzodiazol-2-yl)methanol.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is not well-documented. as a benzodiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,3-benzodiazol-2-yl)methanol: Lacks the bromine atom, which may result in different biological activities.
(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.
Uniqueness
The presence of the bromine atom in (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol makes it unique compared to its analogs. Bromine is a larger and more electronegative atom than chlorine, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
(5-bromo-1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFEOSCKXCYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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